N-methyl-3-(3-nitrophenyl)-N-prop-2-ynylpropanamide
Description
N-methyl-3-(3-nitrophenyl)-N-prop-2-ynylpropanamide is an organic compound with a complex structure that includes a nitrophenyl group, a prop-2-ynyl group, and a propanamide group
Properties
IUPAC Name |
N-methyl-3-(3-nitrophenyl)-N-prop-2-ynylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-3-9-14(2)13(16)8-7-11-5-4-6-12(10-11)15(17)18/h1,4-6,10H,7-9H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTFFZOOPVIXJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#C)C(=O)CCC1=CC(=CC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-(3-nitrophenyl)-N-prop-2-ynylpropanamide typically involves multiple steps. One common approach is to start with the nitration of a suitable aromatic compound to introduce the nitro group. This is followed by the formation of the propanamide structure through amide bond formation reactions. The prop-2-ynyl group can be introduced via alkylation reactions using appropriate alkynyl halides under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for nitration and amide bond formation, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-methyl-3-(3-nitrophenyl)-N-prop-2-ynylpropanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Reagents such as potassium permanganate or chromium trioxide can be used.
Substitution: Electrophilic reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while electrophilic substitution could introduce halogen atoms onto the aromatic ring.
Scientific Research Applications
N-methyl-3-(3-nitrophenyl)-N-prop-2-ynylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-3-(3-nitrophenyl)-N-prop-2-ynylpropanamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the prop-2-ynyl group can interact with enzymes and other proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-methyl-3,3-diphenylpropylamine: Another compound with a similar structural motif but different functional groups.
N-methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine: A compound with a similar nitrophenyl group but different overall structure.
Uniqueness
N-methyl-3-(3-nitrophenyl)-N-prop-2-ynylpropanamide is unique due to its combination of a nitrophenyl group, a prop-2-ynyl group, and a propanamide group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
